3-chloro-N-ethyl-2-methylaniline is an organic compound characterized by the molecular formula C₉H₁₂ClN. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom of the amino group, and a chlorine atom is substituted onto the benzene ring. This compound appears as a colorless to yellow liquid and has applications in various fields, including chemical synthesis, dye production, and agrochemicals. Its structure is pivotal for its reactivity and biological interactions, making it a subject of interest in both industrial and research settings.
Due to the lack of information on specific applications, a mechanism of action for 3-Cl-NEMA cannot be determined at this point.
As information on 3-Cl-NEMA is limited, it's important to consider the general safety hazards associated with aromatic amines. These can include:
These reactions are essential for its use in synthesizing other compounds and intermediates.
The biological activity of 3-chloro-N-ethyl-2-methylaniline is notable due to its potential effects on living organisms. As a secondary amine, it may interact with biological systems, exhibiting properties that could lead to skin and eye irritation upon contact. Furthermore, it has been noted for its potential toxicity if ingested or inhaled. Its lipophilic nature suggests that it can penetrate biological membranes, which may enhance its reactivity with biological targets .
The synthesis of 3-chloro-N-ethyl-2-methylaniline typically involves several steps:
This multi-step synthesis highlights the complexity involved in producing this compound.
3-chloro-N-ethyl-2-methylaniline finds utility in various applications:
These applications underscore its importance in both industrial and laboratory settings.
Studies on interaction mechanisms involving 3-chloro-N-ethyl-2-methylaniline indicate its potential effects on various biological systems. Its lipophilicity suggests that it may interact with cellular membranes and proteins, influencing biochemical pathways. The compound's ability to undergo oxidation and reduction reactions can lead to the formation of reactive intermediates that may affect cellular function and viability .
Furthermore, safety data indicate possible health risks associated with exposure, necessitating careful handling in laboratory environments.
Several compounds share structural similarities with 3-chloro-N-ethyl-2-methylaniline, each possessing unique properties:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-methylaniline | Lacks chlorine and ethyl groups | Simpler structure; primarily used in dye synthesis |
| 3-chloro-2-methylaniline | Similar structure but lacks ethyl group | Used extensively in dye production |
| N-methyl-3-chloroaniline | Contains a methyl group instead of an ethyl group | Different steric effects due to methyl substitution |
3-chloro-N-ethyl-2-methylaniline's uniqueness lies in the combination of both chlorine and ethyl groups, which significantly alters its reactivity compared to these analogs. This distinct configuration enhances its utility in specific chemical processes and applications, making it a valuable compound in both industrial chemistry and research .
The development of 3-chloro-N-ethyl-2-methylaniline is closely tied to advancements in aromatic amine chemistry. While specific discovery dates are not explicitly documented, its synthesis methods and applications emerged in the early 2000s, as evidenced by patents detailing its production for herbicide intermediates. Early research focused on optimizing its synthesis from nitrotoluene derivatives, with key milestones including the use of catalytic hydrogenation and chlorination reactions to achieve high purity.
The compound’s significance lies in its role as a building block for:
The molecular formula $$ \text{C}9\text{H}{12}\text{ClN} $$ reflects a benzene ring system with three distinct substituents: a chlorine atom at the 3-position, a methyl group at the 2-position, and an ethylamino group ($$-\text{NHCH}2\text{CH}3$$) at the para-position relative to the methyl group [1]. The SMILES notation CC1=C(Cl)C=CC=C1NCC confirms this arrangement, highlighting the connectivity of the ethylamino side chain to the aromatic ring [1].
Key bonding features include:
The methyl and ethyl groups contribute to steric effects, influencing the compound’s conformational flexibility. The ethylamino group’s rotational freedom around the C–N axis allows for multiple low-energy conformers, which have been investigated computationally but lack experimental validation [1].
Despite extensive characterization of related chlorinated anilines, crystallographic data for 3-chloro-N-ethyl-2-methylaniline remains unreported in the literature [1] [5] [7]. However, insights can be inferred from structurally analogous compounds. For example, ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one crystallizes in a monoclinic system with space group $$ P2_1/n $$, lattice parameters $$ a = 18.9834(7) $$ Å, $$ b = 8.5683(3) $$ Å, and $$ c = 30.4308(12) $$ Å [5]. This suggests that 3-chloro-N-ethyl-2-methylaniline may adopt similar packing arrangements due to shared functional groups.
Conformational studies of N-ethyl-3-methylaniline (CAS No. 102-27-2) reveal that the ethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance [6]. Applying this to 3-chloro-N-ethyl-2-methylaniline, the methyl and chlorine substituents likely enforce a planar aromatic system, while the ethylamino group adopts a perpendicular orientation to avoid clashes with adjacent substituents [1] [6].
The structural and physicochemical properties of 3-chloro-N-ethyl-2-methylaniline diverge significantly from those of related derivatives, as illustrated in Table 1.
Table 1: Comparative Properties of Chlorinated Aniline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 3-Chloro-N-ethyl-2-methylaniline | $$ \text{C}9\text{H}{12}\text{ClN} $$ | 169.65 [1] | Not reported | Not reported |
| 3-Chloro-N-methylaniline | $$ \text{C}7\text{H}8\text{ClN} $$ | 141.60 [4] | 235–244 [4] | 1.163 [4] |
| N-Ethyl-3-methylaniline | $$ \text{C}9\text{H}{13}\text{N} $$ | 135.21 [6] | 223.9 [6] | 1.0 [6] |
Key observations include:
These comparisons underscore the role of substituent identity and positioning in modulating the compound’s behavior in synthetic and industrial applications.
The systematic nomenclature of 3-chloro-N-ethyl-2-methylaniline follows established International Union of Pure and Applied Chemistry principles for aromatic amine compounds. Under the IUPAC system, this compound is classified as a derivative of aniline, which serves as the parent structure containing the characteristic amino functional group (-NH₂) attached to a benzene ring [1] [2].
In the systematic name 3-chloro-N-ethyl-2-methylaniline, each component reflects specific nomenclature rules. The "3-chloro" designation indicates the chlorine atom occupies the meta position relative to the amino group, while "2-methyl" places the methyl group at the ortho position [1] [8]. The "N-ethyl" prefix follows the established convention for secondary amines, where alkyl substituents attached to the nitrogen atom are identified with the italic N- locant [9] [10].
The systematic nomenclature rules dictate that when multiple substituents are present on the benzene ring, they must be numbered to provide the lowest possible sequence of locants [6] [7]. For 3-chloro-N-ethyl-2-methylaniline, this results in the methyl group receiving locant 2 and the chlorine atom receiving locant 3, which represents the optimal numbering arrangement.
Alternative systematic designations for this compound include "N-ethyl-3-chloro-2-methylbenzenamine" and "3-chloro-N-ethyl-2-methylbenzenamine" [1] [11]. These names apply the systematic approach that treats the compound as a substituted benzenamine rather than an aniline derivative [12] [2].
The compound 3-chloro-N-ethyl-2-methylaniline is recognized by several synonyms and alternative chemical designations that reflect different naming conventions and industrial practices. The Chemical Abstracts Service has assigned the registry number 75746-96-2 to this specific isomer [1] [13].
Industrial and commercial sources frequently employ alternative systematic names for this compound. These include "N-ethyl-2-methyl-3-chloroaniline" and "N-ethyl-3-chloro-2-methylaniline," which represent variations in the ordering of substituent prefixes while maintaining the same molecular structure [1] [11] [14]. The designation "Benzenamine, 3-chloro-N-ethyl-2-methyl-" follows Chemical Abstracts naming conventions that prioritize the benzenamine parent structure [1].
Positional isomerism in chloro-methylaniline compounds arises from the different possible arrangements of chlorine and methyl substituents on the benzene ring, creating distinct structural isomers with identical molecular formulas but different physical and chemical properties [17] [18] [19].
The systematic examination of positional isomers within the chloro-methylaniline family reveals multiple distinct structural arrangements. The parent compound 3-chloro-2-methylaniline (CAS: 87-60-5) represents the unsubstituted amine with molecular formula C₇H₈ClN [20] [8]. This serves as the structural foundation for N-ethyl derivatives such as 3-chloro-N-ethyl-2-methylaniline.
Positional isomerism occurs through variations in the relative positions of the chlorine and methyl substituents on the aromatic ring. For example, 3-chloro-4-methylaniline (CAS: 95-74-9) represents an isomer where the methyl group occupies the para position relative to the amino group, contrasting with the ortho arrangement in 3-chloro-2-methylaniline [15] [16]. These positional differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities.
The introduction of N-alkyl substituents creates additional isomeric possibilities within the chloro-methylaniline family. Compounds such as 4-chloro-N-ethyl-2-methylaniline (CAS: 30279-13-1) demonstrate how changes in chlorine position affect the overall molecular structure while maintaining the same molecular formula C₉H₁₂ClN [22].
Structural differentiation between positional isomers requires careful analysis of substituent positions and their relationships to the amino functional group. The systematic naming conventions provide unambiguous identification of these isomers, preventing confusion in chemical communications and ensuring accurate compound specification in research and industrial applications [18] [19].
These positional variations create distinct chemical entities with different physical properties, reactivity patterns, and potential applications. Understanding the structural relationships between these isomers proves essential for chemical synthesis, analytical identification, and practical applications in various industrial processes [17] [19].